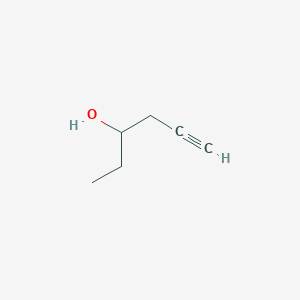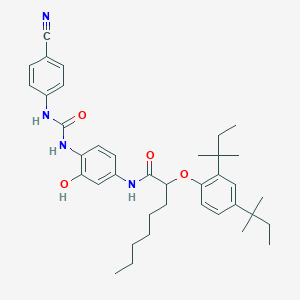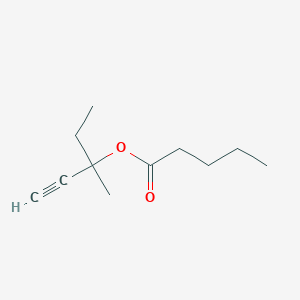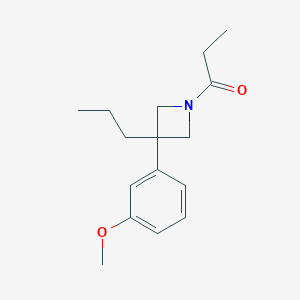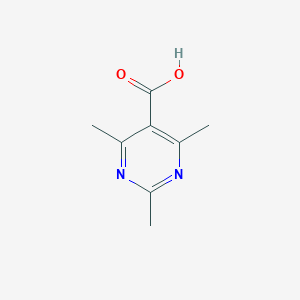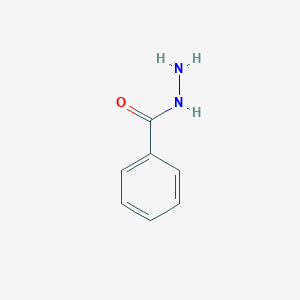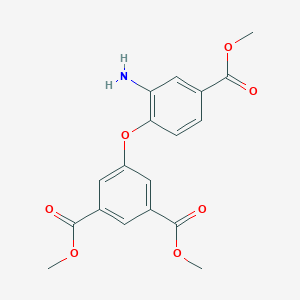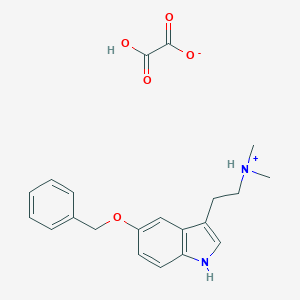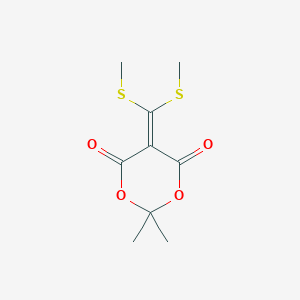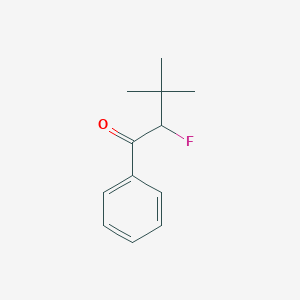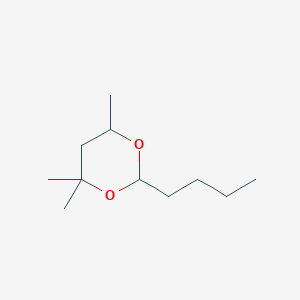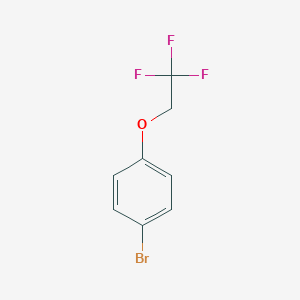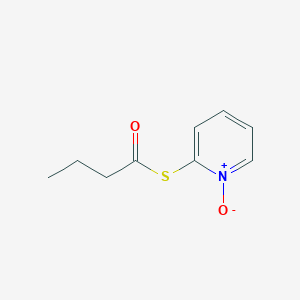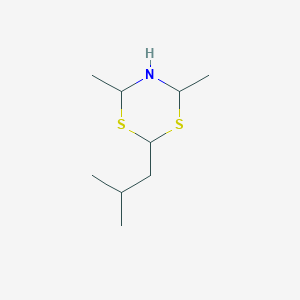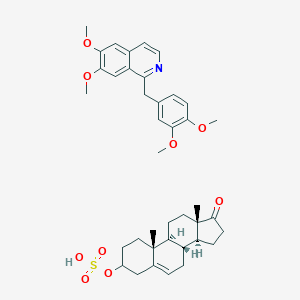
Papaverine salt of sulfuric ester of dehydroepiandrosterone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Papaverine salt of sulfuric ester of dehydroepiandrosterone (PSDE) is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized by the esterification of dehydroepiandrosterone with sulfuric acid, followed by the reaction with papaverine hydrochloride.
作用机制
The mechanism of action of Papaverine salt of sulfuric ester of dehydroepiandrosterone is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. Papaverine salt of sulfuric ester of dehydroepiandrosterone has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. Papaverine salt of sulfuric ester of dehydroepiandrosterone has also been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation.
生化和生理效应
Papaverine salt of sulfuric ester of dehydroepiandrosterone has been shown to have various biochemical and physiological effects. In cancer research, Papaverine salt of sulfuric ester of dehydroepiandrosterone has been found to induce apoptosis and inhibit the growth of cancer cells by regulating the expression of various genes involved in cell cycle regulation and apoptosis. In cardiovascular research, Papaverine salt of sulfuric ester of dehydroepiandrosterone has been shown to have vasodilatory effects, which can help in the treatment of hypertension and other cardiovascular diseases. In neurological research, Papaverine salt of sulfuric ester of dehydroepiandrosterone has been found to have neuroprotective effects and improve cognitive function by regulating the expression of various genes involved in synaptic plasticity and neuronal survival.
实验室实验的优点和局限性
One of the advantages of Papaverine salt of sulfuric ester of dehydroepiandrosterone is its potential therapeutic applications in various fields of medicine. Papaverine salt of sulfuric ester of dehydroepiandrosterone has been shown to have anticancer, cardiovascular, and neurological effects, which make it a promising candidate for drug development. However, one of the limitations of Papaverine salt of sulfuric ester of dehydroepiandrosterone is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of long-term safety data, which is necessary for the development of any new drug.
未来方向
There are several future directions for the research on Papaverine salt of sulfuric ester of dehydroepiandrosterone. One direction is the development of new formulations that can enhance the solubility and bioavailability of Papaverine salt of sulfuric ester of dehydroepiandrosterone. Another direction is the study of the long-term safety and efficacy of Papaverine salt of sulfuric ester of dehydroepiandrosterone in preclinical and clinical trials. Additionally, the identification of new molecular targets and signaling pathways that are regulated by Papaverine salt of sulfuric ester of dehydroepiandrosterone can provide new insights into the mechanism of action of this compound and its potential therapeutic applications.
合成方法
The synthesis of Papaverine salt of sulfuric ester of dehydroepiandrosterone involves the esterification of dehydroepiandrosterone with sulfuric acid, followed by the reaction with papaverine hydrochloride. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and the product is obtained after purification by column chromatography. The yield of Papaverine salt of sulfuric ester of dehydroepiandrosterone is typically around 60-70%.
科学研究应用
Papaverine salt of sulfuric ester of dehydroepiandrosterone has been studied for its potential therapeutic applications in various fields of medicine, such as cancer, cardiovascular diseases, and neurological disorders. In cancer research, Papaverine salt of sulfuric ester of dehydroepiandrosterone has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular research, Papaverine salt of sulfuric ester of dehydroepiandrosterone has been found to have vasodilatory effects, which can help in the treatment of hypertension and other cardiovascular diseases. In neurological research, Papaverine salt of sulfuric ester of dehydroepiandrosterone has been studied for its potential neuroprotective effects and its ability to improve cognitive function.
属性
CAS 编号 |
101831-49-6 |
|---|---|
产品名称 |
Papaverine salt of sulfuric ester of dehydroepiandrosterone |
分子式 |
C39H49NO9S |
分子量 |
707.9 g/mol |
IUPAC 名称 |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;[(8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C20H21NO4.C19H28O5S/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h5-8,10-12H,9H2,1-4H3;3,13-16H,4-11H2,1-2H3,(H,21,22,23)/t;13?,14-,15-,16-,18-,19-/m.0/s1 |
InChI 键 |
ZZOXHLNZOZHWJS-LNTAAPBVSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CCC(C4)OS(=O)(=O)O)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
规范 SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
同义词 |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-isoquinoline, (8R,9S,10R ,13S,14S)-10,13-dimethyl-17-oxo-3-sulfooxy-1,2,3,4,7,8,9,11,12,14,15,1 6-dodecahydrocyclopenta[a]phenanthrene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



